Mezigdomide

Description

This compound is a modulator of the E3 ubiquitin ligase complex containing cereblon (CRL4-CRBN E3 ubiquitin ligase), with potential immunomodulating and antineoplastic activities. Upon administration, this compound specifically binds to cereblon (CRBN), thereby affecting the ubiquitin E3 ligase activity, and targeting certain substrate proteins for ubiquitination. This induces proteasome-mediated degradation of certain transcription factors, some of which are transcriptional repressors in T-cells. This leads to modulation of the immune system, including activation of T-lymphocytes, and downregulation of the activity of other proteins, some of which play key roles in the proliferation of certain cancer cell types. CRBN, the substrate recognition component of the CRL4-CRBN E3 ubiquitin ligase complex, plays a key role in the ubiquitination of certain proteins.

Structure

3D Structure

Properties

IUPAC Name |

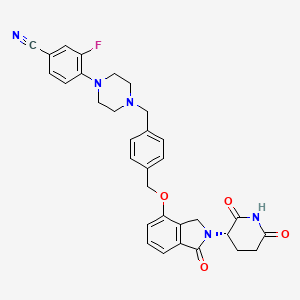

4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTINZZFBHWSAGL-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259648-80-9 | |

| Record name | Mezigdomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEZIGDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mezigdomide cereblon E3 ligase modulation pathway

An In-depth Technical Guide to the Mezigdomide Cereblon E3 Ligase Modulation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly CC-92480) is a novel, orally administered small molecule belonging to the class of Cereblon E3 Ligase Modulator Drugs (CELMoDs).[1][2] It represents a next-generation advancement over previous immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, demonstrating significantly higher potency in its mechanism of action.[3][4][5] Developed for the treatment of relapsed/refractory multiple myeloma (RRMM), this compound has shown promising efficacy in clinical trials, particularly in heavily pretreated patient populations, including those refractory to prior IMiD therapy, proteasome inhibitors, and anti-CD38 monoclonal antibodies.[6][7][8]

This technical guide provides a detailed overview of this compound's core mechanism, the downstream signaling consequences, and a summary of the preclinical and clinical data supporting its development. It is intended for professionals in the fields of oncology research and drug development.

Core Mechanism of Action: Modulation of the CRL4-CRBN E3 Ubiquitin Ligase

This compound's therapeutic effects are mediated by its potent interaction with the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][6] Unlike an inhibitor, this compound acts as a "molecular glue," altering the substrate specificity of the E3 ligase complex.[9]

The key steps in its mechanism are:

-

Binding to Cereblon: this compound binds with high affinity to a specific pocket on the CRBN protein.[3][4] This binding induces a conformational change in the substrate-binding surface of CRBN.

-

Neosubstrate Recruitment: This conformational change creates a novel binding interface that selectively recruits proteins not typically targeted by the native CRL4-CRBN complex. These new targets are referred to as "neosubstrates."

-

Targeted Ubiquitination: The primary neosubstrates for the this compound-CRBN complex are the lymphoid transcription factors Ikaros (Ikaros Family Zinc Finger Protein 1, or IKZF1) and Aiolos (Ikaros Family Zinc Finger Protein 3, or IKZF3).[2][4][6] Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase complex.

-

Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the targeted transcription factors.[3] this compound is distinguished by its ability to induce rapid, efficient, and profound degradation of Ikaros and Aiolos.[10][11]

Downstream Cellular Consequences

The degradation of IKZF1 and IKZF3 triggers a dual-action therapeutic effect, comprising direct tumoricidal activity and indirect immune system stimulation.[10][12]

-

Direct Tumoricidal Effects: Ikaros and Aiolos are critical transcription factors for the survival and proliferation of multiple myeloma cells.[13] Their degradation leads to the downregulation of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4), ultimately inducing cell cycle arrest and apoptosis in malignant plasma cells.[13][14] This mechanism is effective even in myeloma cells that have developed resistance to lenalidomide and pomalidomide.[6]

-

Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[13] Their degradation by this compound removes this repression, leading to increased IL-2 production and enhanced T-cell proliferation and activation.[12][15] This boosts the patient's own immune system to recognize and attack myeloma cells. Preclinical studies also indicate that this compound enhances Natural Killer (NK) cell activity, further contributing to its immunomodulatory profile.[10][16]

Preclinical and Clinical Data

This compound's potent mechanism has been validated in numerous preclinical models and clinical trials, demonstrating significant anti-myeloma activity.

Preclinical Evidence

In vitro studies using multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide, have shown that this compound potently induces apoptosis and inhibits proliferation.[6] It has demonstrated synergistic anti-tumor activity when combined with other standard-of-care agents like dexamethasone, proteasome inhibitors (bortezomib), and anti-CD38 monoclonal antibodies (daratumumab).[3][10] In animal xenograft models, this compound combinations led to significantly greater tumor growth inhibition compared to individual agents alone.[3][4]

| Preclinical Study Finding | Model System | Key Result | Reference |

| Synergistic Anti-Tumor Activity | MOLP-8 MM Cell Line | This compound + Daratumumab combination showed greater anti-MM activity than either single agent. | [10] |

| Enhanced Apoptosis in ADCC Assay | MM Cell Lines | This compound + Daratumumab induced significantly more apoptosis than Pomalidomide + Daratumumab. | [10] |

| Overcoming IMiD Resistance | Lenalidomide-resistant xenograft mouse model | This compound + Dexamethasone/Bortezomib showed significant tumor growth inhibition. | [3][4] |

| Potency Comparison | In vitro assays | This compound demonstrates 10-20 times higher binding capacity to CRBN and more profound IKZF1/3 degradation compared to traditional IMiDs. | [11][16] |

Clinical Trial Data

Clinical trials have evaluated this compound both as a doublet with dexamethasone and as part of triplet combinations. The phase 1/2 CC-92480-MM-001 study established the safety and efficacy of this compound plus dexamethasone in a heavily pretreated RRMM population.[7][17]

Table 1: Efficacy of this compound in Relapsed/Refractory Multiple Myeloma

| Trial / Combination | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| CC-92480-MM-001 (Phase 2) this compound + Dexamethasone | Triple-class refractory RRMM (N=101) | 41% | 4.4 months | [7] |

| CC-92480-MM-001 (Subgroup) this compound + Dexamethasone | Prior anti-BCMA therapy (N=30) | 50% | Not Reported | [17] |

| CC-92480-MM-001 (Subgroup) this compound + Dexamethasone | With extramedullary plasmacytomas (N=40) | 30% | Not Reported | [7][8] |

| Combination Therapy this compound + Dexamethasone + Proteasome Inhibitors | RRMM | 60% to 80% | Not Reported | [1] |

| CA057-003 (Phase 1/2) this compound + Trametinib | Heavily pretreated RRMM (N=20) | 75% | Not Reported | [18] |

Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) from CC-92480-MM-001

| Adverse Event | Incidence (%) | Reference |

| Hematologic | ||

| Neutropenia | 71.5% - 74.3% | [3][17] |

| Anemia | 32.7% - 37.7% | [3][17] |

| Thrombocytopenia | 23.4% - 25.7% | [3][17] |

| Non-Hematologic | ||

| Infections (including Pneumonia, COVID-19) | 32.7% - 40.3% | [3][17] |

| Febrile Neutropenia | 14.9% | [17] |

The most common dose-limiting toxicities are hematologic, primarily neutropenia, which is considered a mechanism-based effect related to the role of Ikaros and Aiolos in granulocyte maturation.[3] These adverse events are generally manageable with dose adjustments and supportive care.[1]

Key Experimental Methodologies

The following sections summarize the methodologies used in key studies to elucidate the mechanism and efficacy of this compound.

Preclinical Efficacy Assays

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

-

Objective: To determine if this compound enhances the cytotoxic function of immune cells mediated by an antibody like daratumumab.

-

Protocol Summary: Multiple myeloma (MM) cell lines are treated with this compound, daratumumab, or the combination. Peripheral blood mononuclear cells (PBMCs), containing NK cells, are added as effector cells. Cell lysis (cytotoxicity) is measured, often via a colorimetric or fluorescence-based assay that quantifies the release of an intracellular enzyme (e.g., LDH) or a pre-loaded dye from dead cells.[10]

-

-

Xenograft Tumor Models:

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Protocol Summary: Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously or systemically inoculated with human MM cells. Once tumors are established, mice are randomized into treatment cohorts (e.g., vehicle, this compound, dexamethasone, combination). Tumor volume is measured regularly over the course of the study. At the end of the study, tumors may be excised for further analysis.[3][6]

-

Clinical Trial Design

-

Phase 1/2 Dose-Escalation and Expansion (e.g., CC-92480-MM-001):

-

Objective: To determine the recommended Phase 2 dose (RP2D), safety, and preliminary efficacy of this compound.

-

Protocol Summary: The Phase 1 (dose-escalation) portion enrolls small cohorts of patients with RRMM who receive escalating doses of this compound to identify the maximum tolerated dose and dose-limiting toxicities. The Phase 2 (dose-expansion) portion enrolls a larger cohort of patients at the established RP2D to further evaluate safety and assess efficacy, with the primary endpoint typically being the Overall Response Rate (ORR).[7] this compound is administered orally on a 21-days-on, 7-days-off schedule within a 28-day cycle, in combination with weekly dexamethasone.[7]

-

Conclusion and Future Directions

This compound is a highly potent Cereblon E3 ligase modulator that leverages a molecular glue mechanism to induce the degradation of key lymphoid transcription factors, IKZF1 and IKZF3. This leads to a powerful dual mechanism of direct tumor cell killing and immune system activation. Clinical data have confirmed its substantial activity in heavily pretreated multiple myeloma, a setting with a high unmet medical need.

Future research and development will focus on optimizing combination strategies, exploring its use in earlier lines of therapy, and potentially expanding its application to other hematologic malignancies where IKZF1 and IKZF3 are key survival factors.[3][6] The robust efficacy and manageable safety profile of this compound position it as a cornerstone agent in the evolving treatment paradigm for multiple myeloma.

References

- 1. myeloma.org [myeloma.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. drughunter.com [drughunter.com]

- 6. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]

- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. onclive.com [onclive.com]

Mezigdomide-Mediated Degradation of Ikaros and Aiolos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mezigdomide (formerly CC-92480) is a novel, potent, orally bioavailable cereblon E3 ligase modulator (CELMoD) that has demonstrated significant preclinical and clinical activity in multiple myeloma, particularly in relapsed/refractory settings.[1][2][3][4] Its mechanism of action involves the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][5] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on the degradation of Ikaros and Aiolos, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its therapeutic effects by hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex associated with Cereblon (CRBN), the substrate receptor.[1][2][4] By binding to CRBN, this compound induces a conformational change that enhances the recruitment of neosubstrates, primarily Ikaros and Aiolos, to the E3 ligase complex.[1][2][5] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][2] The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, results in potent anti-myeloma and immunomodulatory effects.[1][2][5]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding this compound's binding affinity to Cereblon and its potent degradation activity against Ikaros and Aiolos in multiple myeloma (MM) cell lines.

Table 1: Cereblon Binding Affinity

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound (CC-92480) | Competitive Binding Assay | 30 | [1] |

| Lenalidomide | Competitive Binding Assay | 1270 | [2] |

Table 2: In Vitro Degradation of Ikaros and Aiolos

| Cell Line | Compound | Target Protein | DC50 (nM) | Time Point | Reference |

| H929 | This compound | Ikaros | <1 | 4h | [6] |

| H929 | This compound | Aiolos | <1 | 4h | [6] |

| MM.1S | This compound | Ikaros | ~1-10 | 4h | [6] |

| MM.1S | This compound | Aiolos | ~1-10 | 4h | [6] |

| H929 R10-1 (Lenalidomide-resistant) | This compound | Ikaros | 1-10 | 4h | [6] |

| H929 R10-1 (Lenalidomide-resistant) | This compound | Aiolos | 1-10 | 4h | [6] |

Note: DC50 is the concentration required to induce 50% degradation of the target protein.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing protein degradation.

Caption: this compound-induced degradation of Ikaros and Aiolos.

Caption: Western blot workflow for protein degradation analysis.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human multiple myeloma cell lines such as MM.1S and H929 are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations.

-

Treatment: Cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 2, 4, 8, 24 hours).

Western Blot Analysis for Ikaros and Aiolos Degradation

-

Cell Lysis:

-

After treatment, harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-15% gradient gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Ikaros and Aiolos band intensities to the loading control.

Co-Immunoprecipitation (Co-IP) for CRBN-Ikaros/Aiolos Interaction

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described above. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against CRBN or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Ikaros, Aiolos, and CRBN.

-

Quantitative Mass Spectrometry for Proteome-wide Effects

-

Sample Preparation:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and extract proteins.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for relative quantification, or perform label-free quantification.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

-

Conclusion

This compound is a highly potent CELMoD that efficiently induces the degradation of Ikaros and Aiolos in multiple myeloma cells. This targeted protein degradation is central to its powerful anti-tumor and immunomodulatory activities. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the molecular mechanisms and therapeutic potential of this compound and other emerging protein degraders.

References

- 1. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Preclinical Profile of Mezigdomide (CC-92480): A Technical Guide for Hematological Malignancy Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) with a distinct preclinical profile compared to traditional immunomodulatory drugs (IMiDs).[1] By binding to the CRBN E3 ubiquitin ligase complex, it triggers the rapid and profound proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] This degradation results in a dual mechanism of action: direct tumoricidal activity and robust immune stimulation.[5][6] Preclinical studies have demonstrated significant anti-proliferative and apoptotic effects in various hematological malignancy models, including multiple myeloma (MM) and acute myeloid leukemia (AML).[7][8] Notably, this compound retains activity in IMiD-resistant cell lines and demonstrates strong synergy with standard-of-care agents such as dexamethasone, proteasome inhibitors, and monoclonal antibodies.[3][6][7] This guide provides a comprehensive overview of the preclinical data, key experimental methodologies, and the underlying molecular pathways associated with this compound.

Mechanism of Action

This compound functions as a "molecular glue," altering the substrate specificity of the Cullin 4A Ring Ligase–Cereblon (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][4] It has a higher binding affinity for cereblon than IMiDs and other CELMoDs, inducing a 100% "closed" or active conformation of the protein.[1][4][9] This enhanced binding leads to the efficient recruitment of neosubstrates Ikaros and Aiolos to the E3 ligase complex for polyubiquitination and subsequent degradation by the proteasome.[3][10]

The degradation of Ikaros and Aiolos, which are critical for plasma cell development and survival and act as repressors of immune function, leads to two primary downstream effects:[3][6]

-

Direct Tumoricidal Effects: Degradation of these transcription factors induces apoptosis and inhibits proliferation in malignant cells.[3][7]

-

Immunomodulatory Effects: The removal of Ikaros and Aiolos relieves suppression of key immune pathways, resulting in increased T-cell and Natural Killer (NK) cell activation and proliferation.[7][11][12]

In Vitro Preclinical Efficacy

This compound demonstrates potent single-agent and combination activity across a range of hematological malignancy cell lines.

Multiple Myeloma (MM)

This compound exhibits potent cytotoxic and anti-proliferative activity in MM cell lines, including models that are resistant to both lenalidomide and pomalidomide.[3][7][13] This suggests an ability to overcome common mechanisms of IMiD resistance.

Table 1: In Vitro Activity and Potency of this compound

| Parameter | Value | Cell Lines / System | Comments |

|---|---|---|---|

| Cereblon Binding Affinity (IC₅₀) | ~0.03 µM | Purified Protein Assay | Greater affinity than iberdomide (~0.06 µM) and pomalidomide.[4] |

| Apoptotic Activity vs. Pomalidomide | > Pomalidomide | MM Cell Lines | Achieves significantly greater apoptosis at a 100-fold lower concentration.[7] |

Preclinical studies consistently show that this compound acts synergistically with other anti-myeloma agents. This provides a strong rationale for its use in combination therapies.[6][14]

Table 2: Synergistic Effects of this compound Combinations (In Vitro)

| Combination Partner | Effect | Cell Line(s) | Key Finding |

|---|---|---|---|

| Dexamethasone | Synergy | MM Cell Lines | Synergistic in vitro cell killing.[7] |

| Bortezomib | Synergy | MM Cell Lines | Significantly greater tumor growth inhibition and potent immunomodulation.[7] |

| Daratumumab | Synergy | MOLP-8 | Combination showed ~2-4.5 fold greater anti-MM activity than daratumumab alone and ~1.7-2.4 fold greater activity than this compound alone in a CDC assay.[5] this compound also increases CD38 expression, enhancing ADCC.[7] |

| Alnuctamab (BCMAxCD3) | Potentiation | MM Cell Lines | this compound pretreatment potentiated the cytotoxicity of the bispecific antibody by upregulating adhesion molecules.[7] |

Acute Myeloid Leukemia (AML)

Recent preclinical data has expanded the potential application of this compound to other hematological malignancies.

-

KMT2A-r and NPM1c AML: this compound shows increased single-agent activity in KMT2A-rearranged and NPM1-mutant AML cell lines, including those resistant to lenalidomide.[8][15]

-

Synergy with Menin Inhibitors: It demonstrates a strong synergistic capacity to induce apoptosis when combined with menin inhibitors in AML models.[8] This effect is attributed to a more profound, rapid, and sustained degradation of Ikaros compared to earlier-generation compounds.[8]

In Vivo Preclinical Efficacy

The potent in vitro activity of this compound translates to significant anti-tumor effects in animal models of hematological cancers.

Multiple Myeloma Xenograft Models

In various mouse xenograft models, orally administered this compound has demonstrated robust tumor growth inhibition, both as a monotherapy and in combination.[3][7]

Table 3: In Vivo Efficacy of this compound in MM Xenograft Models

| Model / Setting | Treatment | Key Result |

|---|---|---|

| Tumor-Bearing Mice | This compound (1 mg/kg, oral, 21 days) | 75% reduction in tumor volume.[16] |

| Lenalidomide-Resistant Xenograft | This compound + Dexamethasone | 84% tumor growth inhibition (vs. 34% for Mezi alone and 20% for Dex alone).[17] |

| Lenalidomide-Resistant Xenograft | This compound + Bortezomib | Significantly greater tumor growth inhibition compared to single agents.[7] |

| Mouse Model | this compound + Bortezomib/Dexamethasone (Vd) | Near-complete tumor regressions and prolonged survival compared to Pomalidomide + Vd.[7] |

AML Patient-Derived Xenograft (PDX) Models

This compound has shown efficacy in challenging AML PDX models. As a single agent, it was effective in five KMT2A-r models and one NPM1c AML model.[8] When combined with the menin inhibitor VTP-50469, this compound increased survival and was able to prevent and overcome resistance-conferring MEN1 mutations.[8]

Detailed Experimental Protocols

Protein Degradation Analysis (Western Blot)

This protocol is used to quantify the degradation of Ikaros and Aiolos following this compound treatment.

-

Cell Culture and Treatment: Plate MM or AML cells (e.g., MOLP-8, MV-4-11) at a density of 0.5-1.0 x 10⁶ cells/mL. Treat with a dose range of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

In Vivo Xenograft Study Workflow

This workflow outlines a typical preclinical efficacy study in mice.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol evaluates the synergy between this compound and an antibody like daratumumab.

-

Target Cell Preparation: Label MM target cells (e.g., MOLP-8) with a fluorescence marker like Calcein-AM. Pre-treat cells with this compound or DMSO for 24-48 hours to modulate surface antigen expression (e.g., CD38).

-

Effector Cell Isolation: Isolate effector cells (PBMCs or purified NK cells) from healthy donor blood using density gradient centrifugation.

-

Co-culture: In a 96-well plate, combine target cells, effector cells (at a specific E:T ratio, e.g., 25:1), and serial dilutions of the therapeutic antibody (e.g., daratumumab).

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Lysis Measurement: Centrifuge the plate and measure the fluorescence (Calcein release) in the supernatant, which is proportional to cell lysis.

-

Analysis: Calculate the percentage of specific lysis for each condition, comparing single-agent and combination treatments.

Pharmacodynamics and Biomarkers

The mechanism of this compound allows for direct pharmacodynamic (PD) monitoring through biomarkers. The degradation of Ikaros and Aiolos serves as a proximal and robust biomarker of drug activity.[1][5] Preclinical and early clinical studies show that this compound administration leads to a rapid, deep, and sustained reduction in Aiolos levels in peripheral blood T-cells.[1][5] This target engagement is directly linked to downstream immunomodulatory effects and, ultimately, anti-tumor efficacy.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. reachmd.com [reachmd.com]

- 7. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. youtube.com [youtube.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. esmo.org [esmo.org]

- 13. Relapsed or Refractory Multiple Myeloma this compound Plus Dexamethasone - The ASCO Post [ascopost.com]

- 14. This compound for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound is effective alone and in combination with menin inhibition in preclinical models of KMT2A-r and NPM1c AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CC-92480 | cereblon E3 modulator | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

Mezigdomide: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon E3 ligase modulator (CELMoD) that has demonstrated significant promise in the treatment of relapsed/refractory multiple myeloma.[1][2] As a next-generation derivative of thalidomide, this compound exhibits superior potency in binding to the cereblon (CRBN) protein, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This enhanced binding affinity translates to more efficient degradation of its neosubstrate targets, the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, details the experimental protocols for its characterization, and visualizes its mechanism of action.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound's therapeutic effect stems from its ability to act as a "molecular glue," bringing together the CRBN E3 ligase and its target proteins, Ikaros and Aiolos.[5] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The degradation of these transcription factors, which are critical for myeloma cell survival and proliferation, results in potent anti-myeloma activity.[3][4]

Signaling Pathway

The binding of this compound to Cereblon induces a conformational change in the substrate receptor, enhancing its affinity for Ikaros and Aiolos. This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target proteins, leading to their degradation and subsequent downstream anti-tumor effects.

Caption: this compound-induced degradation of Ikaros and Aiolos.

Structure-Activity Relationship (SAR) Analysis

The chemical structure of this compound has been optimized for potent Cereblon binding and efficient degradation of its target neosubstrates. While a comprehensive quantitative SAR table for a wide range of this compound analogs is not publicly available in a consolidated format, key structural features contributing to its high activity can be inferred from comparative studies with other CELMoDs like iberdomide and pomalidomide.

Key Structural Features for Activity:

-

Glutarimide Moiety: This is the essential warhead that binds to the hydrophobic pocket of Cereblon. The stereochemistry of the glutarimide is crucial for activity.

-

Phthalimide Ring System: This part of the molecule is involved in recruiting the neosubstrates, Ikaros and Aiolos. Modifications to this ring system can alter substrate specificity and degradation efficiency.

-

Linker Region: The linker connecting the glutarimide and the phthalimide moieties plays a critical role in positioning the two components for optimal ternary complex formation. The length and flexibility of the linker are key determinants of potency.

| Compound | Cereblon Binding (IC50, µM) | Ikaros Degradation | Aiolos Degradation | Anti-Myeloma Activity | Reference |

| This compound | ~0.03 | +++ | +++ | +++ | [6] |

| Iberdomide | ~0.06 | ++ | ++ | ++ | [6] |

| Pomalidomide | >1.0 | + | + | + | [5] |

| Lenalidomide | >1.0 | + | + | + | [5] |

Note: The table provides a qualitative comparison based on available literature. '+++' indicates the highest potency.

Experimental Protocols

The characterization of this compound and its analogs involves a series of key in vitro and in vivo experiments to determine their biological activity.

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive binding assay is used to determine the affinity of a test compound for Cereblon.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-GST antibody (donor) and a red-emitting fluorophore-labeled thalidomide analog (acceptor) bound to a GST-tagged Cereblon protein. A test compound that binds to Cereblon will displace the fluorescently labeled ligand, leading to a decrease in the FRET signal.[6]

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, GST-tagged Cereblon, Europium cryptate-labeled anti-GST antibody, and the red-emitting thalidomide analog.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound).

-

Assay Plate Setup: Add the diluted test compound, GST-tagged Cereblon, and the fluorescently labeled thalidomide analog to a low-volume 384-well plate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

-

Detection: Add the Europium cryptate-labeled anti-GST antibody.

-

Read Plate: Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

Caption: HTRF Cereblon Binding Assay Workflow.

Protein Degradation Assay (Western Blot)

Western blotting is a standard technique used to quantify the degradation of Ikaros and Aiolos in cells treated with this compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin). The amount of protein is then quantified by densitometry.

Protocol Outline:

-

Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, H929) and treat with various concentrations of the test compound for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of Ikaros and Aiolos to the loading control.

Caption: Western Blot Workflow for Protein Degradation.

Conclusion

This compound represents a significant advancement in the development of CELMoDs for the treatment of multiple myeloma. Its optimized chemical structure results in potent Cereblon binding and efficient degradation of the key oncoproteins Ikaros and Aiolos. The structure-activity relationships, while not fully detailed in the public domain, highlight the critical interplay between the glutarimide warhead, the phthalimide recognition motif, and the linker region in driving the molecule's potent anti-myeloma activity. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel this compound analogs and other next-generation CELMoDs. Further research into the nuanced SAR of this class of molecules will undoubtedly pave the way for even more effective and selective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]

In Vitro Potency of Mezigdomide on Myeloma Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the in vitro potency of Mezigdomide (formerly CC-92480), a novel Cereblon E3 ligase modulator (CELMoD), against multiple myeloma (MM) cell lines. It is intended for researchers, scientists, and drug development professionals in the field of oncology. This document details the mechanism of action, quantitative potency data, relevant experimental protocols, and the signaling pathways affected by this compound.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. While significant therapeutic advances have been made, many patients eventually relapse or become refractory to existing treatments, including immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.[1][2][3] this compound is a next-generation oral CELMoD agent designed to overcome these resistance mechanisms.[2][4] It exhibits enhanced potency in inducing the degradation of key transcription factors, leading to profound anti-myeloma and immunomodulatory effects.[5][6][7][8] Preclinical studies have consistently demonstrated its potent anti-proliferative and tumoricidal activity in a range of MM models, including those resistant to lenalidomide and pomalidomide.[3][6][9]

Mechanism of Action

This compound functions as a "molecular glue," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][11] Its primary mechanism involves high-affinity binding to CRBN, a substrate receptor within the Cullin 4A-RING Ligase (CRL4^CRBN^) complex.[1][5][9] This binding induces a conformational change in the complex, enhancing its ability to recruit neosubstrate proteins for ubiquitination and subsequent degradation by the proteasome.[5][7][12]

The principal targets for this compound-induced degradation in myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6][7] These proteins are crucial for myeloma cell survival and proliferation and are often overexpressed in MM cells.[7] The degradation of Ikaros and Aiolos leads to the downregulation of their downstream targets, including the key oncogenic transcription factors c-Myc and Interferon Regulatory Factor 4 (IRF4), which are essential for malignant plasma cell growth.[7][13] This cascade of events results in potent anti-proliferative effects, cell cycle arrest, and apoptosis in myeloma cells.[5][7][11]

Furthermore, the degradation of Ikaros and Aiolos has significant immunomodulatory effects. It leads to the activation of T cells and Natural Killer (NK) cells and increased production of immunostimulatory cytokines such as IL-2 and IFN-γ, thereby enhancing the host's anti-tumor immune response.[1][10][12]

Quantitative In Vitro Potency

This compound is distinguished by its superior potency compared to earlier-generation IMiDs. It exhibits a significantly higher binding affinity for Cereblon and induces a more rapid and profound degradation of Ikaros and Aiolos.[1][6] this compound is reported to achieve 100% closure of the Cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for pomalidomide, which contributes to its maximal potency.[1][14]

| Parameter | Agent | Value | Cell Lines / Conditions | Reference |

| Cereblon Binding Affinity (IC₅₀) | This compound | ~0.03 µM | Biochemical Assay | [1] |

| Iberdomide | ~0.06 µM | Biochemical Assay | [1] | |

| Cereblon Complex Closure | This compound | 100% | Preclinical Models | [1][14] |

| Iberdomide | 50% | Preclinical Models | [14] | |

| Pomalidomide | 20% | Preclinical Models | [1][14] | |

| Anti-proliferative Activity (IC₅₀) | This compound | Potent | IMiD-resistant MM cell lines | [3] |

| EC₅₀ Reduction (in combination) | This compound + Alnuctamab | 5-10 fold reduction | T-cell exhaustion model | [15][16] |

Note: Specific IC₅₀ values for anti-proliferative effects across a wide panel of myeloma cell lines are often proprietary or reported within broader study results. The available literature consistently describes this compound as having potent nanomolar activity, including in cell lines resistant to lenalidomide and pomalidomide.[3][10]

Experimental Protocols

The in vitro evaluation of this compound's potency involves a series of standardized and specialized assays. The general workflow for these experiments is outlined below.

Cell Culture

-

Cell Lines: Human myeloma cell lines (e.g., MM.1S, RPMI-8226, U266, OPM2, H929) are commonly used.[17][18][19] This includes parental lines as well as those engineered to be resistant to lenalidomide or pomalidomide.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin-Glutamine, and maintained in a humidified incubator at 37°C with 5% CO₂.[20][21] Cells should be maintained in suspension at concentrations between 0.5 to 2 million cells/mL.[20]

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[22]

-

Seeding: Myeloma cells are seeded into 96-well opaque-walled plates at a density of 0.25-0.5 million cells/mL in a final volume of 100 µL per well.

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard culture conditions.

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.

-

Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.

Protein Degradation Assay (Western Blot)

This method is used to detect and quantify the degradation of specific proteins (Ikaros and Aiolos) following drug treatment.

-

Treatment: Myeloma cells (e.g., H929 R10-1) are treated with this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control for a specified time course (e.g., 4, 24, 48, 72 hours).[11]

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of Ikaros and Aiolos are normalized to the loading control to determine the extent of degradation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Treatment: Cells are treated with this compound as described above for a desired time point (e.g., 48 or 72 hours).

-

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD are added.

-

Incubation: Cells are incubated in the dark for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by this compound.

Conclusion

This compound is a highly potent Cereblon E3 ligase modulator that demonstrates significant in vitro activity against a broad range of multiple myeloma cell lines, including those with acquired resistance to approved IMiDs. Its superior binding affinity to Cereblon and its ability to achieve maximal degradation of the oncoproteins Ikaros and Aiolos translate into potent anti-proliferative, pro-apoptotic, and immunostimulatory effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel protein degraders in the preclinical setting.

References

- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relapsed or Refractory Multiple Myeloma this compound Plus Dexamethasone - The ASCO Post [ascopost.com]

- 4. esmo.org [esmo.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Mezigdomide: A Technical Overview

Mezigdomide (formerly CC-92480, also known as BMS-986348) is a potent, orally administered novel cereblon E3 ligase modulator (CELMoD™) agent under investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2][3] As the most potent of the CELMoD agents, this compound has demonstrated significant preclinical and clinical activity, particularly in heavily pretreated patient populations, including those refractory to immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.[4][5] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental methodologies, and its mechanism of action.

Pharmacodynamics: Mechanism of Action

This compound exerts its potent anti-myeloma effects by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Unlike earlier IMiDs, this compound was specifically designed for maximal and rapid degradation of its target proteins.[6][7]

Molecular Action: this compound binds with high affinity to cereblon, a substrate receptor for the Cullin 4A ring ligase (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding alters the conformation of the complex, inducing the recruitment of neo-substrate proteins for ubiquitination and subsequent proteasomal degradation.[3][4]

Key Substrates and Downstream Effects: The primary targets of this compound-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] These proteins are overexpressed in multiple myeloma cells and play a crucial role in their pathogenesis, proliferation, and survival.[8]

The degradation of Ikaros and Aiolos leads to two main downstream effects:

-

Direct Tumoricidal Activity: The elimination of these transcription factors results in potent anti-proliferative and apoptotic effects in myeloma cells.[4][5] This activity is maintained even in cell lines resistant to lenalidomome and pomalidomide.[5]

-

Immunomodulatory Effects: this compound enhances the host anti-tumor immune response.[5] This includes direct T-cell and Natural Killer (NK) cell immune-stimulatory activities and can reverse T-cell exhaustion.[6][9] Preclinical studies show that this compound enhances T-cell and NK cell activity, which may synergize with other immunotherapies.[10]

This compound is considered the most potent CELMoD, demonstrating 100% closure of the cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for pomalidomide.[11] This leads to a remarkably rapid and intense degradation of Ikaros and Aiolos.[11]

Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of this compound, revealing dose-dependent and linear kinetics.

Absorption: this compound is administered orally in capsule form.[1][12] It is rapidly absorbed.[13] A population PK model developed from data in healthy subjects demonstrated a linear dose-exposure relationship.[4] The oral bioavailability is affected by food and concomitant medications:

-

Food Effect: A high-fat meal was found to increase oral bioavailability by approximately 30%.[7]

-

Acid Reducing Agents (ARAs): Co-administration with a proton pump inhibitor (PPI) decreased oral bioavailability by about 64%.[7] this compound is a weak-base compound with pH-dependent solubility, which decreases significantly as pH increases.[7]

Distribution: Specific data on the volume of distribution and protein binding were not detailed in the provided search results.

Metabolism: this compound is primarily eliminated through hepatic metabolism.[13]

Excretion: Renal elimination plays a minor role in the clearance of this compound.[13] Consequently, studies have shown that this compound dose modifications are likely not required for patients with mild to moderate renal impairment (Creatinine Clearance [CrCl] ≥ 30 mL/min).[13] There was no apparent relationship between CrCl and this compound oral clearance or systemic exposures.[13]

Summary of Pharmacokinetic Data

| Parameter | Description | Finding | Citation |

| Administration | Route of delivery | Oral | [1] |

| Kinetics | Dose-exposure relationship | Dose-dependent, linear PK with increasing systemic exposure. | [4][13] |

| Absorption | Speed of uptake | Rapid absorption. | [13] |

| Food Effect | Impact of high-fat meal on bioavailability | ~30% increase in oral bioavailability. | [7] |

| Drug Interaction | Impact of Proton Pump Inhibitors (PPIs) | ~64% decrease in oral bioavailability. | [7] |

| Metabolism | Primary site of metabolic clearance | Hepatic. | [13] |

| Elimination | Role of kidneys in drug clearance | Renal elimination plays a minor role. | [13] |

| Renal Impairment | Dosing in mild to moderate renal impairment | Dose modifications are likely not required. | [13] |

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-myeloma agents, demonstrating promising efficacy in a heavily pretreated patient population.

Efficacy in Combination with Dexamethasone (CC-92480-MM-001 Study)

In the pivotal phase 1/2 CC-92480-MM-001 study, this compound was combined with dexamethasone in patients with RRMM.[6] The recommended phase 2 dose (RP2D) was identified as 1.0 mg of this compound taken once daily for 21 days of a 28-day cycle.[6][14]

| Patient Cohort | N | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Citation |

| Phase 1 (Dose-Escalation) | 77 | 25% | 13% | - | - | [15] |

| Phase 2 (Dose-Expansion) | 101 | 41% | 25% | 7.6 months | 4.4 months | [6][15] |

| Phase 2 (Triple-Class Refractory) | 101 | 40.6% | 24.8% | - | - | [4] |

| Phase 2 (Prior Anti-BCMA Therapy) | 30 | 50% | - | - | - | [4][15] |

| Phase 2 (Extramedullary Plasmacytomas) | 40 | 30% | - | - | - | [4][15] |

Efficacy in Combination with Other Agents

This compound has also shown high response rates when combined with proteasome inhibitors.

-

With Bortezomib and Dexamethasone (MeziVd): An overall response rate (ORR) of 85.7% was observed in the dose-expansion cohort, with a median PFS of 17.5 months.[16]

-

With Carfilzomib and Dexamethasone (MeziKd): This combination yielded an ORR of 85.2%.[16]

-

With Trametinib and Dexamethasone: An ORR of 75% was reported.[17]

Safety and Tolerability

The safety profile of this compound is considered manageable, with myelosuppression being the most common adverse event.[6] This is consistent with its mechanism of action, as Ikaros and Aiolos are involved in granulocyte maturation.[4][8]

| Adverse Event (Any Grade) | Dose-Escalation Cohort (N=77) | Citation |

| Neutropenia | 81% | [15] |

| Infections and Infestations | 74% | [15] |

| Anemia | 61% | [15] |

| Thrombocytopenia | 51% | [15] |

Grade 3/4 Treatment-Emergent Adverse Events (TEAEs):

-

Neutropenia: This is the most common grade 3/4 TEAE, occurring in 71.5% to 85.0% of patients across various combination cohorts.[4][17] It is generally responsive to growth factor support.[18]

-

Infections: Reported in 40.3% of patients in the phase 1 component of the CC-92480-MM-001 study.[4]

-

Dose-Limiting Toxicities: In the phase 1 trial, the most common dose-limiting toxicities were neutropenia and febrile neutropenia.[6][14]

Experimental Protocols and Methodologies

The clinical development of this compound has been supported by robust preclinical and translational biomarker analyses.

Pharmacokinetic Analysis:

-

Bioanalytic Method: A validated chiral liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay was used to determine the plasma concentrations of this compound.[7] The method involves solid phase extraction of the drug and its deuterated internal standard from human plasma.[7]

Pharmacodynamic Biomarker Analysis:

-

Target Engagement and Substrate Degradation: The degradation of Ikaros and Aiolos in patient peripheral blood and bone marrow samples is a key PD biomarker. In the CC-92480-MM-002 trial, a 0.6 mg dose of this compound was necessary to achieve greater than 50% degradation of Aiolos in peripheral blood T-cells.[19]

-

Methodology: Flow cytometry is used to measure the expression of Aiolos in T-cells and to conduct immunophenotyping of immune cell populations (e.g., NK cells, T-cells).[19][20]

-

Tumor Burden Biomarkers: Serum free light chain (sFLC) and soluble B-cell maturation antigen (sBCMA) levels are analyzed as biomarkers for tumor response.[19]

-

Immune Cell Profiling: High-dimensional mass cytometry (CyTOF) has been used to profile immune populations in the bone marrow microenvironment at a single-cell resolution, revealing shifts from exhausted to activated T-cell and NK cell populations upon treatment.[20]

Preclinical Assays:

-

In Vitro Cytotoxicity Assays: The synergistic anti-tumor activity of this compound in combination with other agents like daratumumab has been evaluated using complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC) assays in multiple myeloma cell lines.[19]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. esmo.org [esmo.org]

- 7. Model based assessment of food and acid reducing agent effects on oral absorption of this compound (CC‐92480), a novel cereblon E3 ligase modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]

- 12. myeloma.org [myeloma.org]

- 13. ascopubs.org [ascopubs.org]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. cancernetwork.com [cancernetwork.com]

- 16. sparkcures.com [sparkcures.com]

- 17. sohoinsider.com [sohoinsider.com]

- 18. youtube.com [youtube.com]

- 19. ashpublications.org [ashpublications.org]

- 20. citedrive.com [citedrive.com]

Mezigdomide's Impact on the Tumor Microenvironment: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon E3 ligase modulator (CELMoD) representing a next-generation immunomodulatory agent with significant clinical activity in relapsed/refractory multiple myeloma (RRMM).[1][2][3] Its mechanism of action, centered on the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), confers both direct tumoricidal effects and a profound capacity to remodel the tumor microenvironment (TME).[4][5] This document provides a detailed technical overview of this compound's core mechanism, its multifaceted effects on the immune landscape within the TME, a summary of key clinical data, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: The CRL4-CRBN E3 Ligase Complex

This compound functions as a "molecular glue," modulating the substrate specificity of the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] Unlike its predecessors, lenalidomide and pomalidomide, this compound exhibits a significantly higher binding affinity for cereblon (CRBN), the substrate receptor of the complex.[6][7] This potent interaction induces a conformational change in CRBN, creating a neomorphic binding pocket that selectively recruits Ikaros and Aiolos for polyubiquitination and subsequent degradation by the 26S proteasome.[2][3][8]

The degradation of these master lymphoid transcription factors is central to this compound's dual action:

-

Direct Antitumor Effect: Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells.[9] Their degradation leads to cell cycle arrest and apoptosis.[2][8]

-

Immunomodulatory Effect: In immune cells, Ikaros and Aiolos act as transcriptional repressors of genes involved in T-cell activation and cytokine production, including IL-2.[1][2] Their degradation removes this repressive brake, unleashing a potent anti-tumor immune response.[10]

Remodeling the Tumor Microenvironment

This compound induces a significant shift in the bone marrow TME from an exhausted and immunosuppressive state to an activated, anti-tumor phenotype.[1][11]

Activation of T-Cells and Reversal of Exhaustion

Clinical and preclinical data demonstrate that this compound potently activates T-cells. By degrading Ikaros and Aiolos, which are key regulators of T-cell exhaustion, this compound reinvigorates T-cell function.[12][13] This is characterized by:

-

Increased Proliferation and Cytokine Production: Enhanced production of IL-2 and IFN-γ promotes T-cell expansion and effector function.[1]

-

Phenotypic Shift: In patients, this compound treatment leads to a significant increase in effector memory T-cell populations (CCR7-CD45RA-) and a concurrent reduction in naïve and senescent (KLRG1+) populations.[11]

-

Upregulation of Activation Markers: A marked increase in the expression of activation markers such as HLADR and ICOS is observed on CD4+ and CD8+ T-cells post-treatment.[11]

-

Synergy with T-Cell Engagers: this compound sensitizes myeloma cells to T-cell-mediated killing and enhances the efficacy of BCMA-directed bispecific antibodies, reducing the effective concentration required for tumor cell lysis by 5- to 10-fold in preclinical models.[5][12][13]

Enhancement of Natural Killer (NK) Cell Activity

This compound also stimulates the innate anti-tumor immune response by activating NK cells.[1][14] Similar to its effects on T-cells, this compound treatment results in an increase in activated (ICOS+) NK cells and a decrease in senescent (KLRG1+) NK cell populations within the bone marrow.[11] This enhanced NK cell activity contributes to the overall anti-myeloma effect.[15]

References

- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ashpublications.org [ashpublications.org]

- 6. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]

- 7. This compound for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. esmo.org [esmo.org]

- 15. scispace.com [scispace.com]

The Discovery and Development of Mezigdomide (CC-92480): A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) that has demonstrated significant promise in the treatment of relapsed/refractory multiple myeloma (RRMM). As a next-generation derivative of the immunomodulatory drug (IMiD) class, this compound exhibits a differentiated preclinical profile characterized by rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation leads to potent tumoricidal activity and robust immunomodulatory effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its development.

Introduction: The Emergence of CELMoDs

The therapeutic landscape of multiple myeloma has been significantly shaped by the advent of IMiDs, such as thalidomide, lenalidomide, and pomalidomide. These agents exert their anti-myeloma effects by binding to the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, most notably Ikaros and Aiolos.[1][2] These transcription factors are crucial for the survival and proliferation of myeloma cells.[3][4]

However, the development of resistance to IMiDs remains a significant clinical challenge. Cereblon E3 Ligase Modulatory Drugs (CELMoDs) represent a novel class of therapeutics designed to overcome these limitations. These agents, including this compound, exhibit a higher binding affinity for CRBN and induce a more efficient and deeper degradation of Ikaros and Aiolos compared to their predecessors.[1][3] this compound was specifically designed for rapid and maximal protein degradation, even in the context of low CRBN levels, a known mechanism of IMiD resistance.[5][6]

Discovery and Optimization

The discovery of this compound was guided by a structure-activity relationship (SAR) campaign focused on optimizing not only the potency of Ikaros and Aiolos degradation but also the kinetics and efficiency of this process.[5] This effort led to the identification of CC-92480 as a clinical candidate with superior preclinical activity in both IMiD-sensitive and -resistant models of multiple myeloma.[5][6]

Mechanism of Action

This compound functions as a "molecular glue," binding to CRBN and altering its substrate specificity.[7] This binding event promotes the recruitment of Ikaros and Aiolos to the CRL4-CRBN complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][2] The degradation of these master transcription factors results in two key downstream anti-myeloma effects:

-

Direct Cytotoxicity: The loss of Ikaros and Aiolos leads to the downregulation of critical myeloma survival factors, including c-Myc and IRF4, ultimately inducing apoptosis in malignant plasma cells.[3][4]

-

Immunomodulation: Ikaros and Aiolos are transcriptional repressors in T-cells. Their degradation by this compound leads to T-cell activation and increased production of interleukin-2 (IL-2), enhancing the patient's anti-tumor immune response.[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. | Semantic Scholar [semanticscholar.org]

- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. A PHASE 1/2, MULTICENTER, OPEN-LABEL, STUDY TO DETERMINE THE RECOMMENDED DOSE AND REGIMEN, AND EVALUATE THE SAFETY AND PRELIMINARY EFFICACY OF CC-92480 IN COMBINATION WITH STANDARD TREATMENTS IN SUBJECTS WITH RELAPSED OR REFRACTORY MULTIPLE MYELOMA (RRMM) AND NEWLY DIAGNOSED MULTIPLE MYELOMA (NDMM) | Dana-Farber Cancer Institute [dana-farber.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Mezigdomide (CC-92480) Application Notes and Protocols for Relapsed/Refractory Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mezigdomide (formerly CC-92480) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD®) agent under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] As a potent molecular glue, this compound modulates the substrate specificity of the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This degradation results in direct tumoricidal activity and immunomodulatory effects, offering a promising therapeutic strategy for patients who have become resistant to other treatments, including immunomodulatory drugs (IMiDs).[3] These application notes provide a comprehensive overview of this compound's mechanism of action, summaries of clinical trial protocols, and detailed methodologies for key preclinical experiments.

Mechanism of Action

This compound exerts its anti-myeloma effects by binding to the CRBN component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] This binding induces a conformational change in CRBN, creating a neomorphic interface that recognizes Ikaros and Aiolos as novel substrates.[1] The subsequent polyubiquitination of these transcription factors targets them for proteasomal degradation.

The degradation of Ikaros and Aiolos has two primary anti-cancer effects:

-

Direct Cytotoxicity: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, ultimately inducing cell cycle arrest and apoptosis.

-

Immunomodulation: The degradation of Ikaros and Aiolos in immune cells, particularly T cells and Natural Killer (NK) cells, leads to enhanced anti-tumor immunity. This includes increased T-cell proliferation and effector function.